(S)-3-Amino-4,4-diphenylbutanoic acid
Description
(S)-3-Amino-4,4-diphenylbutanoic acid is a chiral non-proteinogenic amino acid derivative characterized by two phenyl groups at the C4 position and an amino group at the C3 position in an S-configuration.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(3S)-3-amino-4,4-diphenylbutanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11,17H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
BMWWMUHNEWGJJH-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Phase-Transfer Catalyzed Synthesis via Schiff Base Intermediates
One of the most efficient and stereoselective approaches to prepare (S)-3-amino-4,4-diphenylbutanoic acid involves a phase-transfer catalyzed reaction between N-(diphenylmethylene)benzylamine and esters of cinnamic acid, followed by acid hydrolysis of the resulting Schiff base adducts.
-
- N-(diphenylmethylene)benzylamine (a Schiff base) reacts with alkyl esters of cinnamic acid under phase-transfer catalysis conditions.
- The reaction yields alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates as intermediates.
- Subsequent acidic hydrolysis removes the diphenylmethylene protecting group, affording threo-4-amino-3,4-diphenylbutanoic acid with high stereoselectivity toward the (S)-isomer.
-
- Typical conditions use a stirred solution of the Schiff base (e.g., 1.36 g, 5 mmol) and cinnamate esters (5 mmol) under phase-transfer catalysis.
- Acidic hydrolysis is performed to cleave the imine and yield the free amino acid.
- The reaction proceeds with good yields and diastereoselectivity, confirmed by NMR and IR spectroscopy.
-
- High stereoselectivity and yield.
- Mild reaction conditions.
- Versatility in varying the ester alkyl group to obtain different derivatives.
| Parameter | Details |
|---|---|
| Starting materials | N-(diphenylmethylene)benzylamine, cinnamate esters |
| Catalyst | Phase-transfer catalyst (e.g., quaternary ammonium salts) |
| Reaction type | Nucleophilic addition under phase-transfer catalysis |
| Intermediate | Alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates |
| Final step | Acid hydrolysis to free amino acid |
| Stereoselectivity | High (threo isomer predominates) |
| Characterization techniques | IR, 1H NMR, TLC |
Multi-Step Synthetic Routes Involving Stobbe Condensation and Lactone Intermediates
A patented three-step process for preparing 4,4-diphenylbutanoic acid derivatives, which can be adapted for (S)-3-amino-4,4-diphenylbutanoic acid synthesis, involves:
Step 1: Base-Catalyzed Stobbe Condensation
- The substituted benzophenone is reacted with diethyl succinate under base catalysis to form a hydroxy acid intermediate.
Step 2: Hydrolysis and Decarboxylation
- The hydroxy acid is hydrolyzed and decarboxylated using aqueous hydrobromic acid to yield 4,4-diphenylbut-3-enoic acid.
Step 3: Reduction and Functionalization
- The unsaturated acid is reduced either by catalytic hydrogenation or hydriodic acid/red phosphorus to give the saturated 4,4-diphenylbutanoic acid intermediate.
- Subsequent functional group transformations can introduce the amino group at the 3-position to yield the target amino acid.
Reaction Conditions and Notes :
- The Stobbe condensation is conducted under mild base catalysis at room temperature.
- Hydrolysis and decarboxylation require strong acidic conditions and elevated temperatures.
- Reduction steps use standard catalytic hydrogenation setups or chemical reductants.
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Stobbe condensation | Base catalysis, diethyl succinate | Hydroxy acid intermediate |
| 2 | Hydrolysis and decarboxylation | 48% aqueous hydrobromic acid, heat | 4,4-Diphenylbut-3-enoic acid |
| 3 | Reduction | Catalytic hydrogenation or HI/red phosphorus | 4,4-Diphenylbutanoic acid intermediate |
Advanced Synthetic Routes via Chiral Lactam Derivatives and Selective Hydrogenation
Recent research has developed sophisticated synthetic routes to chiral amino acid analogues structurally related to (S)-3-amino-4,4-diphenylbutanoic acid using:
Chirally Pure Vince Lactam as a Starting Material
- Ketones derived from Vince lactam undergo functionalization with fluorinated sulfonyl reagents and subsequent deprotection and Boc-protection steps.
Selective Hydrogenation and Ring-Opening
- Selective hydrogenation of protected intermediates followed by acidic or basic ring-opening yields the desired amino acid analogues with controlled stereochemistry.
Functional Group Transformations
- Hydrazone iodination, elimination, and copper-catalyzed trifluoromethylation further diversify the compound library.
-
- While this method is more complex, it allows the synthesis of fluorinated and other functionalized analogues of (S)-3-amino-4,4-diphenylbutanoic acid with potential enhanced biological properties.
| Stage | Key Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| Ketone formation | From Vince lactam | Known literature procedures | Chiral ketone intermediates |
| Sulfonylation | Reaction with PhSO2CFHPO(OEt)2 | LHMDS base | Sulfonylated intermediate |
| Protection/deprotection | Boc protection, CAN deprotection | Boc2O, ceric ammonium nitrate (CAN) | Protected amino acid intermediates |
| Selective hydrogenation | Catalytic hydrogenation | Standard hydrogenation conditions | Stereoselective reduction |
| Ring-opening | Acidic/basic conditions | Acid or base | Free amino acid analogues |
(Source: Rational Design and Synthesis Study, 2022)
Comparative Analysis of Preparation Methods
Summary and Recommendations
- The phase-transfer catalyzed reaction of N-(diphenylmethylene)benzylamine with cinnamate esters , followed by acid hydrolysis, represents the most convenient and stereoselective method for preparing (S)-3-amino-4,4-diphenylbutanoic acid, especially for research and small-scale synthesis.
- The Stobbe condensation-based approach is valuable for industrial-scale preparation of 4,4-diphenylbutanoic acid derivatives but requires additional steps to introduce the amino group stereoselectively.
- The chiral lactam-derived synthetic routes offer access to structurally diverse and fluorinated analogues with precise stereochemical control, suitable for advanced medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
(s)-3-amino-4,4-diphenylbutyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
(s)-3-amino-4,4-diphenylbutyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (s)-3-amino-4,4-diphenylbutyric acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₆H₁₈ClNO₂ (hydrochloride salt)
- Molecular Weight : 291.77–291.78 g/mol
- Solubility: Soluble in DMSO and methanol; requires sonication or heating (37°C) for dissolution in aqueous buffers.
- Storage : Stable at room temperature (RT) for short-term; long-term storage at -80°C (6 months) or -20°C (1 month).
The compound is commercially available in milligram to gram quantities for research purposes, with purity exceeding 95%. Its stereochemical specificity (S-configuration) makes it valuable for studying chiral recognition in biological systems.
Comparison with Similar Compounds
To contextualize the unique attributes of (S)-3-Amino-4,4-diphenylbutanoic acid, we compare it with structurally related amino acid derivatives. Key compounds include:
3-Amino-4,4,4-trifluorobutanoic Acid
- Structure : Features a trifluoromethyl (-CF₃) group at C4 instead of two phenyl groups.
- Synthesis : Synthesized via asymmetric Mannich reactions using (S)-N-(tert-butanesulfinyl)imines and malonic acid derivatives.
- Applications: Used in fluorinated drug design due to enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
3-Amino-4,4-dimethylpentanoic Acid Hydrate
- Structure: Contains a dimethyl group at C4 and a pentanoic acid backbone.
- Properties: Molecular Formula: C₇H₁₅NO₂·nH₂O Molecular Weight: 145.20 g/mol (anhydrous basis). Solubility: Water-soluble, unlike the hydrophobic diphenyl analog.
- Applications: Used in studies requiring polar, non-aromatic amino acid analogs.
γ-Phenyl-D-β-homophenylalanine Hydrochloride
- Structure : A homolog with an extended carbon chain and phenyl groups.
- Key Data :
- Comparison: The shorter backbone of (S)-3-Amino-4,4-diphenylbutanoic acid may enhance conformational restriction, making it preferable for rigid ligand design.
Q & A
Q. What are the recommended synthetic routes for (S)-3-amino-4,4-diphenylbutanoic acid with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral auxiliary-mediated strategies. For example, Boc-protected intermediates (e.g., Boc-(S)-3-amino-4,4-diphenylbutanoic acid, CAS 190190-50-2) are synthesized using tert-butoxycarbonyl (Boc) groups to protect the amine during coupling reactions. Post-synthesis, acidic deprotection (e.g., HCl in dioxane) yields the free amino acid. Enantiopurity is ensured by chiral HPLC or enzymatic resolution . Hydrochloride salt formation (e.g., CAS 544455-95-0) improves crystallinity and stability for characterization .
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation of (S)-3-amino-4,4-diphenylbutanoic acid?
- Methodological Answer :
- NMR : 1H and 13C NMR can resolve aromatic protons (δ 7.2–7.4 ppm for diphenyl groups) and confirm stereochemistry via coupling constants. Overlapping signals may require 2D techniques (e.g., COSY, HSQC) .
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to validate enantiopurity. Retention times should match standards (e.g., R-enantiomer CAS 332062-03-0) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C16H17NO2, exact mass 255.1259) .
Advanced Research Questions
Q. How can researchers investigate the enzyme inhibition mechanisms of (S)-3-amino-4,4-diphenylbutanoic acid?
- Methodological Answer :
- Kinetic Studies : Measure inhibition constants (Ki) using human ornithine aminotransferase (hOAT) assays. Compare time-dependent inactivation rates to determine if the compound acts as a mechanism-based inactivator, as seen with structurally related difluorocyclopentene derivatives .
- Structural Analysis : Co-crystallize the compound with hOAT for X-ray crystallography to identify binding interactions (e.g., diphenyl groups occupying hydrophobic pockets) .
Q. What computational approaches are suitable for studying conformational stability and bioactivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the compound’s interactions with lipid bilayers or enzymes to assess how diphenyl groups enhance rigidity or binding affinity. Compare to fluoroalkyl β-amino acids (e.g., 3-amino-4,4,4-trifluorobutanoic acid) to evaluate substituent effects .
- Docking Studies : Use software like AutoDock Vina to predict binding poses in enzyme active sites, focusing on π-π stacking between phenyl groups and aromatic residues .
Q. How should researchers address contradictions in reported bioactivity data for β-amino acid derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (pH, temperature, enzyme source). For example, discrepancies in hOAT inhibition may arise from variations in enzyme isoforms or purity.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs (e.g., 3-amino-4-phenylbutanoic acid, CAS 15099-85-1) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
